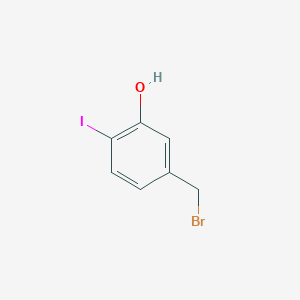

5-(Bromomethyl)-2-iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOUSBNALCLIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Intrinsic Reactivity of 5 Bromomethyl 2 Iodophenol

Mechanistic Investigations of Bromine and Iodine Atom Participation in Reactions

In transition metal-catalyzed reactions, particularly those involving palladium or nickel, the participation of the bromine and iodine atoms is central to the compound's reactivity. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, leading to a generally higher reactivity of the aryl iodide in oxidative addition steps.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) species to the aryl iodide. This step is generally faster for aryl iodides than for aryl bromides. The mechanism can proceed through a three-centered concerted pathway or a more polar nucleophilic displacement mechanism, depending on the specific palladium ligands and substrate electronics. For 5-(bromomethyl)-2-iodophenol, the oxidative addition of a Pd(0) complex is expected to occur preferentially at the C-I bond to form an arylpalladium(II) intermediate. The benzylic bromide would likely remain intact under conditions optimized for aryl iodide activation.

Conversely, reactions targeting the benzylic bromide, such as certain nucleophilic substitutions or radical reactions, can be designed to leave the aryl iodide untouched. The relative inertness of the C-I bond under non-catalytic, nucleophilic conditions allows for selective functionalization of the bromomethyl group.

Exploration of Regioselective Pathways in Aromatic Functionalization

The substitution pattern of this compound presents interesting challenges and opportunities in regioselective aromatic functionalization. The hydroxyl group is a strong ortho, para-director in electrophilic aromatic substitution reactions. However, given that the para position is occupied by the bromomethyl group and one ortho position is blocked by the iodine atom, electrophilic attack would be directed to the C4 and C6 positions. The steric hindrance from the adjacent iodine atom might influence the regioselectivity between these two positions.

In the context of directed metalation, the phenolic hydroxyl group can act as a powerful directing group for ortho-lithiation. wikipedia.org Treatment with a strong organolithium base would be expected to selectively deprotonate the C6 position, which is ortho to the hydroxyl group. The resulting aryllithium species can then be trapped with various electrophiles, providing a regioselective route to 2,3,5-trisubstituted phenol (B47542) derivatives.

Palladium-catalyzed C-H functionalization reactions offer another avenue for regioselective modification. The directing ability of the hydroxyl group can be harnessed to activate specific C-H bonds for arylation, alkenylation, or other transformations, although the inherent reactivity of the C-I bond would need to be considered and potentially masked.

Palladium-Catalyzed Transformations Involving Aryl Iodides and Benzylic Bromides

The bifunctional nature of this compound, possessing both an aryl iodide and a benzylic bromide, makes it a versatile substrate for palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Br bonds allows for selective and sequential functionalization.

Chemoselectivity in Cross-Coupling Reactions:

In Suzuki, Stille, Heck, and Sonogashira couplings, the reaction is almost certain to occur at the more reactive aryl iodide position. For instance, a Suzuki coupling with an arylboronic acid would selectively form a biaryl compound, leaving the bromomethyl group available for subsequent transformations.

| Reaction Type | Coupling Partner | Expected Product | Selectivity |

| Suzuki Coupling | Arylboronic acid | 2-Aryl-5-(bromomethyl)phenol | High for C-I |

| Heck Reaction | Alkene | 2-Alkenyl-5-(bromomethyl)phenol | High for C-I |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-5-(bromomethyl)phenol | High for C-I |

| Carbonylative Coupling | CO, Alcohol/Amine | 2-Ester/Amide-5-(bromomethyl)phenol | High for C-I |

This chemoselectivity allows for a modular approach to the synthesis of complex molecules. After the initial coupling at the aryl iodide site, the benzylic bromide can be utilized in a subsequent step, for example, in another palladium-catalyzed coupling such as a Negishi or Kumada coupling, or in a nucleophilic substitution reaction.

Palladium-catalyzed carbonylation reactions also proceed preferentially at the aryl iodide position. acs.orgresearchgate.netacs.orgliv.ac.uk For example, reaction with carbon monoxide and an alcohol in the presence of a palladium catalyst would yield the corresponding benzoate (B1203000) ester. nih.gov Intramolecular palladium-catalyzed reactions are also conceivable, where the phenolic hydroxyl group or a derivative could act as a nucleophile to cyclize onto a palladium-activated intermediate. acs.org

Nickel-Catalyzed Cyclization and Coupling Reactions with Related Systems

Nickel catalysis offers complementary reactivity to palladium, particularly in cross-electrophile coupling and cyclization reactions. Nickel catalysts are known to be effective in coupling reactions involving both aryl and alkyl halides. orgsyn.orgresearchgate.netacs.org

In a cross-electrophile coupling scenario, a nickel(0) catalyst can oxidatively add to the aryl iodide. The resulting arylnickel(II) species can then react with an alkyl radical generated from the benzylic bromide, often facilitated by a reductant. orgsyn.orgsquarespace.com This can lead to intramolecular cyclization if the geometry is favorable, or intermolecular coupling with another electrophile.

Mechanistic studies on nickel-catalyzed cross-couplings of aryl halides with alkyl halides suggest a pathway involving the formation of an alkyl radical from the alkyl halide. orgsyn.org This radical can then be trapped by an arylnickel(II) intermediate. In the case of this compound, an intramolecular reaction could potentially lead to the formation of a cyclic product. The reaction conditions, including the choice of ligand and reductant, would be crucial in directing the reaction towards either cyclization or intermolecular coupling.

Radical Reaction Pathways Induced by Bromomethyl Functionalities

The bromomethyl group is a well-known precursor for benzylic radicals. These radicals can be generated under various conditions, including exposure to radical initiators (e.g., AIBN), light, or certain transition metal complexes. mdpi.comsemanticscholar.org

The initiation step typically involves the homolytic cleavage of the C-Br bond to form a benzylic radical. This radical is stabilized by resonance with the aromatic ring. The propagation phase of a radical chain reaction could involve the abstraction of a hydrogen atom from a suitable donor or addition to a π-system.

For this compound, the generated benzylic radical could participate in a variety of transformations:

Atom Transfer Radical Addition (ATRA): The radical could add to an alkene, followed by abstraction of a bromine atom from another molecule of the starting material to propagate the chain.

Radical Cyclization: If a suitable radical acceptor is present in the molecule, an intramolecular cyclization could occur. For instance, if the phenolic hydroxyl were converted to an allylic ether, a radical cyclization onto the double bond would be a plausible pathway.

Reductive Dehalogenation: In the presence of a radical reducing agent like tributyltin hydride, the bromomethyl group can be reduced to a methyl group.

The presence of the iodine atom on the ring could potentially influence the stability and reactivity of the benzylic radical, although significant electronic effects are not typically transmitted through the meta position.

Role of Directed Metalation in Modulating Reactivity Profiles

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The hydroxyl group of this compound is a potent directing group for ortho-lithiation. wikipedia.orguwindsor.caorganic-chemistry.org Upon treatment with a strong base such as n-butyllithium or s-butyllithium, deprotonation is expected to occur selectively at the C6 position, which is adjacent to the hydroxyl group and not sterically hindered by the iodine atom.

The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles, leading to the synthesis of highly substituted phenols.

Potential Electrophilic Trapping Reactions:

| Electrophile | Functional Group Introduced at C6 |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodine |

| R-X (alkyl halide) | Alkyl group |

| RCHO (aldehyde) | Hydroxymethyl group |

This methodology provides a powerful tool for modulating the reactivity profile of the molecule by introducing new functional groups at a specific position. The introduced group can then participate in subsequent transformations, allowing for the synthesis of complex molecular architectures. It is important to note that the choice of base and reaction conditions is crucial to avoid competing reactions, such as halogen-metal exchange at the C-I bond.

Synthetic Utility and Applications of 5 Bromomethyl 2 Iodophenol As a Building Block

Precursor Role in the Construction of Complex Organic Molecules

The strategic placement of the hydroxyl, iodo, and bromomethyl groups on the aromatic ring makes 5-(Bromomethyl)-2-iodophenol a powerful tool for synthetic chemists. Each group can be addressed with high chemoselectivity, enabling the stepwise and controlled elaboration of molecular complexity.

The phenolic hydroxyl group can act as a nucleophile in etherification or esterification reactions, or as a directing group in electrophilic aromatic substitutions.

The aryl iodide is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide array of side chains or to link the phenolic core to other molecular fragments.

This multifunctionality allows chemists to design synthetic routes where each reactive site is manipulated in a planned sequence, minimizing the need for extensive use of protecting groups and leading to more efficient and atom-economical syntheses of intricate target molecules.

Application in the Synthesis of Diverse Heterocyclic Scaffolds

The compound is an excellent starting material for synthesizing a wide range of heterocyclic systems, which are core structures in many pharmaceuticals, natural products, and functional materials.

Benzofurans: The ortho-iodophenol moiety is a classic precursor for benzofuran synthesis. A common and effective method involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization (alkoxycyclization) to form the furan ring. The bromomethyl group can be retained during this process for subsequent functionalization.

Table 1: Plausible Synthesis of Benzofuran Derivatives

| Reaction Type | Key Reagents | Intermediate Product | Final Product Scaffold |

|---|

Chromenes: 2H-chromenes are significant oxygen-containing heterocycles found in numerous natural products and biologically active molecules. rsc.org The synthesis of chromene frameworks can be achieved from this compound by first reacting the phenolic hydroxyl group. For example, a reaction with an α,β-unsaturated aldehyde or ketone can proceed via an oxa-Michael addition, followed by an intramolecular cyclization and dehydration to furnish the chromene ring system. researchgate.netresearchgate.net

Xanthenones: Xanthenones are a class of compounds with notable biological activities, including anticancer properties. nih.gov The synthesis of the xanthenone core can be accomplished through methods such as the palladium-catalyzed carbonylative homocoupling of 2-iodophenols or via the reaction of an aryne precursor with a substituted benzoate (B1203000). nih.govresearchgate.net Starting from this compound, a coupling reaction with a suitable salicylic acid derivative could be envisioned to construct the central pyranone ring of the xanthenone scaffold.

Indoles: Indoles are among the most important heterocyclic motifs in medicinal chemistry. The Larock indole synthesis is a powerful method that involves the palladium-catalyzed annulation of an ortho-haloaniline with an alkyne. To utilize this compound for this purpose, the phenolic hydroxyl group would first need to be converted to an amine, for instance, via a Buchwald-Hartwig amination or through a multi-step sequence involving etherification followed by a Smiles rearrangement. The resulting ortho-iodoaniline derivative could then undergo the Larock cyclization to yield a functionalized indole. nih.gov

Quinolines: The quinoline framework is central to numerous pharmaceuticals, including antimalarial and anti-inflammatory drugs. mdpi.com A classic approach to their synthesis is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. researchgate.net To access a quinoline from this compound, a synthetic sequence could involve the conversion of the phenol (B47542) to an aniline (B41778), followed by the introduction of a carbonyl group at the 2-position, potentially through a metal-catalyzed carbonylation of the aryl iodide. The resulting intermediate could then undergo the Friedländer reaction to form the desired polysubstituted quinoline.

Substituted 2(5H)-furanones are known for their biological activities, including quorum sensing inhibition in bacteria. unipi.itresearchgate.net A plausible route to furanone derivatives from this compound would involve the transformation of the bromomethyl group. For instance, oxidation of the benzylic bromide to the corresponding phenacyl bromide could be achieved. These phenacyl bromides are known to react with reagents like diethylphosphono acetic acid in an intramolecular Horner-Emmons-type cyclization to yield 4-aryl-substituted 2(5H)-furanones. researchgate.net This multi-step process highlights how the initial functionality of the starting material can be leveraged to construct more complex heterocyclic systems.

Table 2: Plausible Synthesis of Furanone Derivatives

| Initial Transformation | Key Reagents for Cyclization | Intermediate Product | Final Product Scaffold |

|---|

Utilization in Cascade and Domino Reaction Sequences

The presence of multiple, orthogonally reactive functional groups makes this compound an ideal substrate for cascade or domino reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient and align with the principles of green chemistry. nih.gov

A hypothetical domino reaction could be initiated by a palladium-catalyzed coupling at the aryl iodide position (e.g., a Suzuki or Sonogashira reaction). The newly introduced substituent could then trigger an intramolecular cyclization involving the phenolic hydroxyl group to form a heterocyclic ring like a benzofuran. Subsequently, the still-intact bromomethyl group could react with a nucleophile added to the same pot, leading to a highly complex and functionalized molecule in a single, efficient operation. Such hydroxyl group-directed domino reactions are a powerful strategy in modern organic synthesis. rsc.org

Contributions to the Synthesis of Advanced Materials Intermediates

Phenolic compounds are crucial building blocks for functional materials due to their inherent properties, such as antioxidant activity and the ability to form stable complexes with metal ions. nih.govmdpi.com this compound can serve as a precursor for advanced materials in several ways:

Polymer Synthesis: The bromomethyl group can act as an initiation site for polymerization reactions, while the phenolic hydroxyl offers a point for grafting onto polymer backbones. The aryl iodide allows for incorporation into conjugated polymers via cross-coupling reactions, which is relevant for creating materials for organic light-emitting devices (OLEDs) or other electronics. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): Polyphenols are widely used as ligands to create coordination polymers with metal ions. mdpi.com The phenolic group of the title compound can coordinate with various metals, and the additional functional groups allow for post-synthetic modification of the resulting material, tailoring its properties for applications in catalysis, sensing, or gas storage.

Functional Surfaces: The molecule can be used to modify surfaces by covalently attaching it via its reactive handles, imparting new chemical properties to the substrate material.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis.

For 5-(Bromomethyl)-2-iodophenol (C₇H₆BrIO), the molecular weight can be calculated, and its fragmentation pattern can be predicted. A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator of the presence of a single bromine atom.

Aromatic alcohols and phenols typically show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edulibretexts.org The fragmentation of this compound would likely proceed through several key pathways:

Loss of Bromine Radical : Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a significant fragment.

Alpha-Cleavage : Loss of the entire bromomethyl radical (•CH₂Br).

Loss from Phenolic Group : Phenols are known to fragment via the loss of carbon monoxide (CO, M-28) and a formyl radical (•CHO, M-29). libretexts.orgdocbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Corresponding Ion/Fragment | Fragmentation Pathway |

|---|---|---|---|

| 298 | 300 | [C₇H₆BrIO]⁺ | Molecular Ion ([M]⁺) |

| 219 | 219 | [C₇H₆IO]⁺ | Loss of •Br |

| 203 | 205 | [C₆H₄BrO]⁺ | Loss of •CH₂I (rearrangement) |

| 171 | 171 | [C₇H₆I]⁺ | Loss of Br and OH |

Hyphenated chromatographic-mass spectrometric techniques are essential for the separation and identification of this compound from reaction mixtures or for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. asianpubs.org While many phenols can be analyzed directly by GC-MS, polar compounds like phenols can sometimes exhibit poor peak shapes (tailing) on standard GC columns. asianpubs.orgthermofisher.com To improve chromatographic performance, derivatization of the acidic hydroxyl group (e.g., through silylation) may be employed to increase volatility and reduce tailing. chromforum.org Care must be taken as the high temperatures in the GC injector and column could potentially cause thermal degradation of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is often more suitable for the analysis of polar, less volatile, and potentially thermally labile compounds like this compound. nih.govmdpi.com A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile or methanol (often with a small amount of acid like formic acid to improve peak shape), would be effective for separation. Electrospray ionization (ESI) is a common ionization source for LC-MS, and for a phenolic compound, analysis in negative ion mode would be highly sensitive, detecting the deprotonated molecule [M-H]⁻. mdpi.compurdue.edu

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-(fluoromethyl)-2-iodophenol |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm). For this compound (C₇H₆BrIO), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The presence of bromine and iodine, with their distinct isotopic patterns (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ¹²⁷I: 100%), results in a characteristic isotopic cluster for the molecular ion peak. HRMS can resolve these individual isotopic peaks. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ¹²⁷I), is of primary importance for formula confirmation.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotopic Composition | Calculated Exact Mass (Da) |

|---|---|---|

| [C₇H₆⁷⁹Br¹²⁷IO]+ | Monoisotopic | 311.8643 |

This interactive table outlines the theoretical exact masses for the primary isotopic peaks of the molecular ion.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pathways are governed by the weakest bonds and the most stable resulting fragments, offering a "fingerprint" of the molecule's connectivity.

In a typical MS/MS experiment, the molecular ion ([M]⁺˙ at m/z 312/314) would be expected to undergo several key fragmentation processes:

Loss of Bromine: The C-Br bond in the bromomethyl group is relatively weak, leading to the loss of a bromine radical (•Br) to form a stable benzyl-type cation.

Loss of Iodine: The C-I bond on the aromatic ring can also cleave, resulting in the loss of an iodine radical (•I).

Loss of the Bromomethyl Radical: Cleavage of the bond between the aromatic ring and the methylene group would result in the loss of the •CH₂Br radical.

Phenolic Fragmentations: Phenols can undergo characteristic losses, such as the elimination of carbon monoxide (CO).

These fragmentation patterns allow for the precise mapping of the substituents on the aromatic core.

Table 2: Predicted Key Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Product Ion Formula | Predicted Product Ion (m/z) |

|---|---|---|---|

| 312/314 | •Br | [C₇H₆IO]⁺ | 233 |

| 312/314 | •I | [C₇H₆BrO]⁺ | 185/187 |

| 312/314 | •CH₂Br | [C₆H₄IO]⁺ | 219 |

This interactive table presents the predicted fragmentation pathways and resulting product ions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecular bonds. They are highly effective for identifying the functional groups present within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a detailed fingerprint of a compound's functional groups. For this compound, characteristic absorption bands are expected for the hydroxyl, aromatic, and alkyl halide moieties.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3550 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the phenol (B47542). nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), while the aliphatic C-H stretches of the bromomethyl group would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). researchgate.net

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1610 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring. researchgate.net

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200-1260 cm⁻¹ range.

Fingerprint Region: The region below 1000 cm⁻¹ will contain vibrations characteristic of the substituents. The C-Br stretching vibration is typically found around 500-600 cm⁻¹, and the C-I stretch is expected at an even lower wavenumber, generally between 480-550 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol O-H | Stretching | 3200 - 3550 | Strong, Broad |

| Aromatic C-H | Stretching | 3050 - 3100 | Medium |

| Aliphatic C-H (-CH₂Br) | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1610 | Medium-Strong |

| Phenol C-O | Stretching | 1200 - 1260 | Strong |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

This interactive table summarizes the key predicted vibrational frequencies in the FTIR spectrum.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly effective for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, typically around 1000 cm⁻¹, often gives a strong and sharp Raman peak.

Halogen Bonds: The C-Br and C-I bonds are highly polarizable and are expected to produce intense signals in the low-wavenumber region (below 600 cm⁻¹), which can be more clearly resolved than in FTIR.

Symmetric Stretches: Symmetric C-H stretching modes of the CH₂ group may also be visible.

The O-H stretching vibration, which is very strong in FTIR, is typically weak in Raman spectra. This complementarity makes the combined use of both techniques a powerful approach for structural confirmation.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| Aromatic C=C | Ring Stretching | 1580 - 1610 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| C-Br | Stretching | 500 - 600 | Strong |

| C-I | Stretching | 480 - 550 | Strong |

This interactive table highlights the vibrational modes expected to be prominent in the Raman spectrum.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower-energy ground state to a higher-energy excited state. Molecules with π-systems, known as chromophores, are primarily responsible for UV-Vis absorption.

The chromophore in this compound is the substituted benzene ring. The hydroxyl (-OH), iodo (-I), and bromomethyl (-CH₂Br) groups act as auxochromes—substituents that modify the absorption characteristics of the chromophore. These groups, particularly the lone pairs on the oxygen and iodine atoms, can participate in resonance with the aromatic π-system. This participation generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This leads to a bathochromic shift (or red shift), meaning the absorption maximum (λₘₐₓ) is shifted to a longer wavelength compared to unsubstituted benzene (~255 nm). The primary electronic transitions expected are π → π* transitions within the aromatic ring. rsc.org The presence of lone-pair electrons on oxygen and iodine also allows for n → π* transitions, which are typically weaker in intensity.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λₘₐₓ Range (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 270 - 290 |

This interactive table details the predicted electronic transitions and absorption maxima.

X-ray Diffraction (XRD) for Solid-State Structural Determination

In a typical single-crystal XRD experiment, a well-formed crystal of "this compound" would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector. The analysis of these diffraction data allows for the determination of the unit cell parameters, space group, and the exact coordinates of each atom in the crystal structure.

While specific crystallographic data for "this compound" is not publicly documented, a hypothetical dataset based on the analysis of similar halogenated phenols is presented in Table 1. This table illustrates the type of information that would be obtained from a successful XRD analysis.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.675 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (Å3) | 1065.2 |

| Z | 4 |

Theoretical and Computational Chemistry Studies of 5 Bromomethyl 2 Iodophenol

Analysis of Chemical Reactivity and Selectivity via Computational Models

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue representing areas of low electron density (positive electrostatic potential). Green and yellow denote regions with intermediate potential.

Electron-Rich Regions (Red/Yellow): The most significant region of negative electrostatic potential is expected to be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and the presence of lone pairs of electrons. This makes the oxygen atom a primary site for hydrogen bonding and interaction with electrophiles. The aromatic ring itself, being an electron-rich π-system, will also exhibit a degree of negative potential, particularly at the carbon atoms ortho and para to the strongly activating hydroxyl group.

Electron-Poor Regions (Blue): The hydrogen atom of the hydroxyl group will be the most electron-deficient site, appearing as a strongly blue region. This positive potential makes it a hydrogen bond donor. The iodine atom, despite being a halogen, can exhibit a region of positive potential on its outermost surface, known as a "sigma-hole." This phenomenon is due to the anisotropic distribution of electron density around the halogen atom and makes it capable of engaging in halogen bonding. The benzylic carbon of the bromomethyl group and the carbon atoms attached to the electronegative halogens will also exhibit a degree of positive potential.

Intermediate Regions (Green): The carbon skeleton of the molecule and the hydrogen atoms on the aromatic ring will likely display a relatively neutral or intermediate potential.

The interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen and bromomethyl substituents creates a complex and nuanced charge distribution across the molecule, which governs its reactivity and intermolecular interactions.

Computational Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and medicinal chemistry for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Several key molecular descriptors for 5-(Bromomethyl)-2-iodophenol have been computationally predicted.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Significance |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | TPSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a crucial parameter for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value, like that of this compound, is generally associated with better membrane permeability. |

| Lipophilicity (XLogP3) | 3.5 | Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), describes a molecule's affinity for a nonpolar environment. XLogP3 is a computationally predicted value of LogP. The value of 3.5 indicates that this compound is a moderately lipophilic compound, which can influence its solubility, absorption, and distribution in biological systems. |

| Number of Rotatable Bonds | 2 | Rotatable bonds are defined as any single non-ring bond attached to a non-terminal heavy atom. The number of rotatable bonds is an indicator of the conformational flexibility of a molecule. A lower number of rotatable bonds is often associated with better oral bioavailability of a drug, as it reduces the entropic penalty upon binding to a target. |

These computationally derived descriptors provide a valuable initial assessment of the drug-like properties of this compound and can guide further experimental studies.

Future Research Directions and Unexplored Avenues for 5 Bromomethyl 2 Iodophenol

Development of More Sustainable and Green Chemistry Synthetic Routes

Future research should prioritize the development of environmentally benign synthetic methods for 5-(bromomethyl)-2-iodophenol and its derivatives, adhering to the principles of green chemistry. researchgate.netjddhs.comsruc.ac.uksemanticscholar.org Key areas of focus include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Greener Solvents: Investigating the use of water, supercritical fluids (like CO2), or biodegradable solvents to replace traditional volatile organic compounds (VOCs). researchgate.net

Renewable Feedstocks: Exploring the potential of deriving starting materials from renewable biological sources.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. jddhs.comfrontiersin.org

These approaches aim to reduce the environmental footprint associated with the synthesis of halogenated compounds, making their production more sustainable and cost-effective. sruc.ac.uk

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing syntheses with higher yields and fewer byproducts. |

| Atom Economy | Utilizing catalytic reactions that incorporate most atoms from reactants. |

| Less Hazardous Synthesis | Employing non-toxic reagents and intermediates. jddhs.com |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or bio-solvents. researchgate.net |

| Energy Efficiency | Adopting microwave or ultrasonic irradiation to lower energy use. jddhs.comfrontiersin.org |

| Renewable Feedstocks | Investigating bio-based precursors for the phenol (B47542) backbone. |

Exploration of Novel Catalytic Systems for Efficient Functionalization

The development of innovative and highly efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research in this area could explore:

C-H Activation: Designing catalysts for the direct functionalization of C-H bonds on the aromatic ring, offering a more direct and atom-economical approach to diversification. researchgate.netsemanticscholar.org

Cross-Coupling Reactions: Developing novel catalysts, potentially based on earth-abundant metals, for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the iodo-position.

Asymmetric Catalysis: Creating chiral catalysts to control the stereochemistry of reactions involving the bromomethyl group, leading to the synthesis of enantiomerically pure compounds.

Biocatalysis: Utilizing enzymes or engineered microorganisms to perform selective transformations on the molecule under mild and environmentally friendly conditions. researchgate.net

These advanced catalytic methods would enable more precise and efficient modifications of the this compound scaffold.

Advanced In Situ Mechanistic Studies Using Operando Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new reactivity. The application of advanced in situ and operando spectroscopic techniques will be instrumental in this endeavor. osti.gov These methods allow for the real-time monitoring of catalytic processes under actual reaction conditions. osti.gov

Potential techniques include:

In situ NMR and IR Spectroscopy: To identify and characterize transient intermediates and reaction kinetics.

X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and coordination environment of metal catalysts during the reaction cycle. osti.gov

Raman Spectroscopy: To gain insights into vibrational changes in the molecule as the reaction progresses.

The data obtained from these studies will provide unprecedented insights into reaction pathways, catalyst deactivation mechanisms, and the role of various reaction parameters, facilitating the rational design of more efficient synthetic protocols. osti.gov

Synthesis of Highly Complex Molecular Architectures and Biomimetic Structures

This compound serves as a versatile starting material for the construction of intricate molecular structures with potential applications in materials science and medicinal chemistry. nih.gov Future work could focus on:

Natural Product Synthesis: Utilizing the compound as a key building block in the total synthesis of complex natural products. nih.gov

Supramolecular Chemistry: Incorporating the molecule into larger self-assembling systems through non-covalent interactions, leading to the formation of functional materials. nih.gov

Biomimetic Scaffolds: Designing and synthesizing molecules that mimic the structure and function of biological systems.

The ability to strategically functionalize both the iodo and bromomethyl groups provides a powerful tool for the stepwise construction of complex and diverse molecular frameworks. nih.govsemanticscholar.org

| Research Area | Potential Application of this compound |

| Total Synthesis | As a versatile starting material for complex natural products. nih.gov |

| Materials Science | As a component in the synthesis of polymers or functional materials. |

| Medicinal Chemistry | As a scaffold for the development of novel therapeutic agents. |

| Supramolecular Chemistry | As a building block for self-assembling molecular architectures. nih.gov |

Computational Design and Prediction of Novel Reactivity Patterns and Catalytic Efficiencies

Computational chemistry and molecular modeling offer powerful tools for predicting the reactivity of this compound and for the in-silico design of novel catalysts and reactions. purdue.edu Key computational approaches include:

Density Functional Theory (DFT): To calculate the electronic structure, reaction energies, and transition states of potential reactions, providing insights into reaction mechanisms and selectivity. purdue.edu

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with catalysts and solvents.

Virtual Screening: To identify potential catalysts or reaction partners for desired transformations.

These computational methods can significantly accelerate the discovery and optimization of new synthetic methodologies by providing a theoretical framework to guide experimental work. purdue.edu

Integration of Machine Learning Approaches for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. beilstein-journals.orgresearchgate.netrjptonline.org For this compound, ML could be applied to:

Reaction Outcome Prediction: Training ML models on existing reaction data to predict the products and yields of new reactions. rjptonline.org

Reaction Optimization: Using algorithms to explore vast reaction parameter spaces (e.g., temperature, concentration, catalyst loading) to identify optimal conditions with a minimal number of experiments. rsc.orgsemanticscholar.org

Retrosynthesis Planning: Developing AI-powered tools to suggest novel and efficient synthetic routes to complex target molecules starting from this compound.

The combination of high-throughput experimentation with ML algorithms can create a closed-loop system for the rapid discovery and optimization of reactions involving this versatile building block. beilstein-journals.orgresearchgate.netsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Bromomethyl)-2-iodophenol, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis is common for halogenated phenols. For example, bromomethyl and iodo substituents can be introduced via electrophilic aromatic substitution or halogen exchange reactions. Key steps include:

-

Iodination : Use iodine monochloride (ICl) or CuI in the presence of directing groups (e.g., hydroxyl) to achieve regioselectivity .

-

Bromomethylation : Employ bromomethylating agents like NBS (N-bromosuccinimide) under radical initiation or light .

- Optimization : Control temperature (e.g., 0–5°C for iodination to avoid side reactions) and solvent polarity (e.g., DMF for polar intermediates). Yields typically range from 40–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Key Parameters Typical Conditions Iodination reagent ICl, CuI, or KI/Oxone Bromomethylation agent NBS with AIBN initiator Solvent DCM, THF, or DMF Purification Silica gel chromatography (hexane:EtOAc)

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR :

- ¹H NMR : Look for deshielded aromatic protons (δ 7.2–7.8 ppm) and bromomethyl (-CH₂Br) signals near δ 4.5–4.8 ppm .

- ¹³C NMR : Confirm iodine (C-I, ~95–105 ppm) and bromomethyl (C-Br, ~30–35 ppm) groups .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use gloves and work in a fume hood due to potential lachrymatory effects from bromomethyl groups. Avoid contact with oxidizing agents to prevent decomposition .

- Storage : Keep in amber vials at 2–4°C under inert gas (e.g., argon) to minimize light-induced degradation and moisture absorption .

Advanced Research Questions

Q. How does the electronic interplay between bromomethyl and iodo substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing iodine meta to the bromomethyl group enhances the electrophilicity of the latter, facilitating Suzuki-Miyaura or Ullmann couplings. DFT calculations suggest iodine’s +M effect stabilizes transition states during nucleophilic attacks .

- Case Study : In Pd-catalyzed cross-couplings, the bromomethyl group acts as a leaving group, while iodine remains inert under standard conditions, enabling sequential functionalization .

Q. What strategies resolve contradictions in reported biological activity data for halogenated phenols?

- Data Triangulation : Compare results across assays (e.g., antimicrobial vs. cytotoxicity screens) and validate via dose-response curves. For example, discrepancies in IC₅₀ values may arise from solvent effects (DMSO vs. aqueous buffers) .

- Structural Confirmation : Ensure compound purity (>95% by HPLC) and verify stereoelectronic effects using computational tools (e.g., molecular docking with target enzymes) .

Q. How can researchers design experiments to probe the degradation pathways of this compound under physiological conditions?

- Methodology :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Bromomethyl groups often hydrolyze to hydroxymethyl derivatives .

- Oxidative Studies : Expose to H₂O₂ or cytochrome P450 enzymes to identify metabolites (e.g., debromination or iodine loss) .

- Tools : Use isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.